molecular formula C23H28N2O6 B4103089 1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one

1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one

Cat. No.: B4103089
M. Wt: 428.5 g/mol
InChI Key: NRQSSHOEWHLUDQ-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, a furoyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of the furoyl group and other substituents. Common reagents used in these reactions include dimethylamine, furoyl chloride, and various phenolic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The furoyl group can be reduced to a furan ring.

    Substitution: The dimethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the furoyl group may produce a furan derivative.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-5-12-30-16-9-8-15(14-18(16)29-4)20-19(21(26)17-7-6-13-31-17)22(27)23(28)25(20)11-10-24(2)3/h6-9,13-14,20,27H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQSSHOEWHLUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one
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1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one
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1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one
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1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one
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1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one
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1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one

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